molecular formula C30H26N4O3 B11579471 8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione

Cat. No.: B11579471
M. Wt: 490.6 g/mol
InChI Key: WUVBBUSLQPPUAC-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[74002,7]trideca-1,7,10-triene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 3,5-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired tricyclic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H26N4O3

Molecular Weight

490.6 g/mol

IUPAC Name

8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione

InChI

InChI=1S/C30H26N4O3/c1-32-28-25(29(35)33(2)30(32)36)26(21-14-16-22(37-3)17-15-21)34-27(28)23(19-10-6-4-7-11-19)18-24(31-34)20-12-8-5-9-13-20/h4-17,23H,18H2,1-3H3

InChI Key

WUVBBUSLQPPUAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(CC(=NN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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